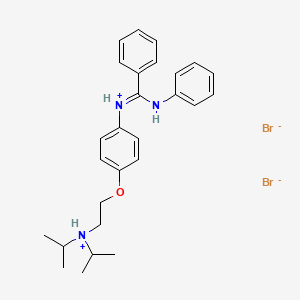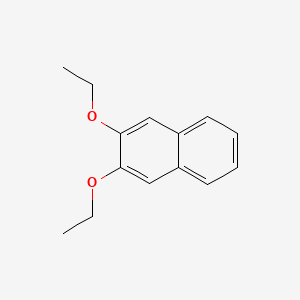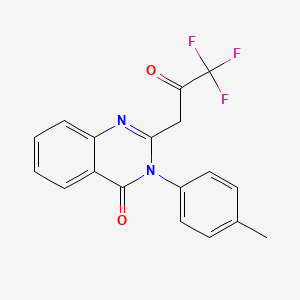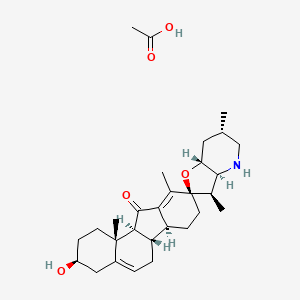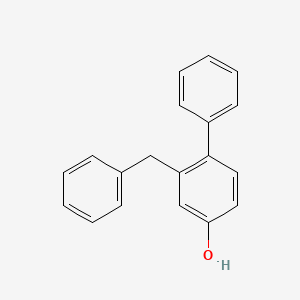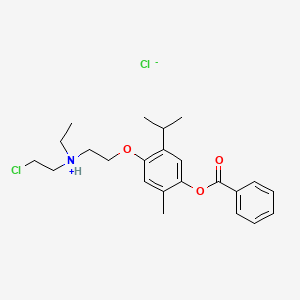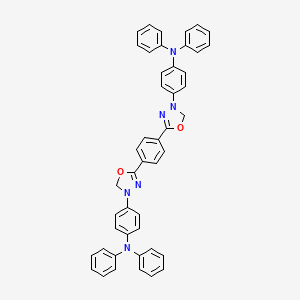
1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene is a heterocyclic organic compound with the molecular formula C46H32N6O2. This compound is known for its unique structural properties, which include two oxadiazole rings and diphenylamino groups attached to a central benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene typically involves the following steps:
Formation of Diphenylamino Benzonitrile: This step involves the reaction of diphenylamine with 4-bromobenzonitrile in the presence of strong coupling and condensation reagents such as palladium catalysts, ferrocene-based ligands, sodium tert-butoxide, and toluene.
Reduction of Diphenylamino Benzonitrile: The resulting diphenylamino benzonitrile is dissolved in ether and cooled to -78°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like DIBALH.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Diisobutylaluminum hydride (DIBALH), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
科学研究应用
1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s diphenylamino groups and oxadiazole rings play a crucial role in its activity. These functional groups can interact with various biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to act as a fluorescent probe suggests its potential for imaging and diagnostic applications .
相似化合物的比较
Similar Compounds
1,4-Bis(diphenylamino)benzene: A compound with similar diphenylamino groups but lacking the oxadiazole rings.
1,3-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene: A structural isomer with the oxadiazole rings positioned differently on the benzene ring.
Uniqueness
1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene is unique due to the presence of both diphenylamino groups and oxadiazole rings, which confer distinct photophysical and chemical properties. This combination makes it particularly valuable for applications in optoelectronics and as a fluorescent probe in biological research .
属性
分子式 |
C46H36N6O2 |
|---|---|
分子量 |
704.8 g/mol |
IUPAC 名称 |
N,N-diphenyl-4-[5-[4-[3-[4-(N-phenylanilino)phenyl]-2H-1,3,4-oxadiazol-5-yl]phenyl]-2H-1,3,4-oxadiazol-3-yl]aniline |
InChI |
InChI=1S/C46H36N6O2/c1-5-13-39(14-6-1)51(40-15-7-2-8-16-40)43-29-25-37(26-30-43)49-33-53-45(47-49)35-21-23-36(24-22-35)46-48-50(34-54-46)38-27-31-44(32-28-38)52(41-17-9-3-10-18-41)42-19-11-4-12-20-42/h1-32H,33-34H2 |
InChI 键 |
PAHUULNNFSVYCA-UHFFFAOYSA-N |
规范 SMILES |
C1N(N=C(O1)C2=CC=C(C=C2)C3=NN(CO3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


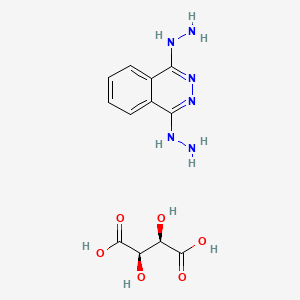
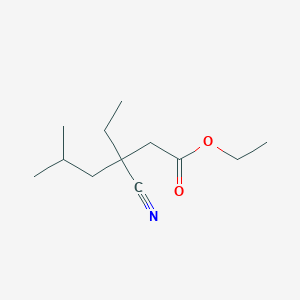
![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
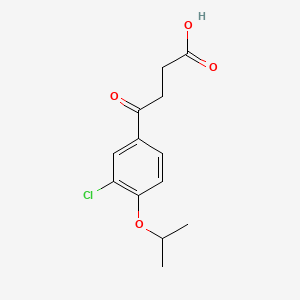
![Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)

